3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring substituted with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is often formed via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Formation of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Coupling Reactions: The final compound is obtained by coupling the pyrazole, pyridazine, and piperazine intermediates using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This typically includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)pyridazine: Lacks the methyl and trifluoromethyl groups, which may affect its biological activity.
6-(4-pyridin-2-yl)piperazin-1-yl)pyridazine: Lacks the pyrazole ring, which may alter its interaction with biological targets.
3-(3-methyl-1H-pyrazol-1-yl)pyridazine: Lacks the piperazine ring, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group and the combination of pyrazole, pyridazine, and piperazine rings make 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine unique. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7/c1-13-5-7-28(25-13)16-3-2-15(23-24-16)26-8-10-27(11-9-26)17-12-14(4-6-22-17)18(19,20)21/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQIJEQCKWEQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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